molecular formula C11H12BrNOS B2943715 N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide CAS No. 2396580-26-8

N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide

Cat. No. B2943715
CAS RN: 2396580-26-8
M. Wt: 286.19
InChI Key: JWAAYVZEOYMJLU-UHFFFAOYSA-N
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Description

“N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide” is a chemical compound with the molecular formula C11H12BrNOS . Its average mass is 286.19 Da. It is also known by its CAS number 2396580-26-8.


Molecular Structure Analysis

The molecular structure of “N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide” consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide” are not available, it’s important to note that aromatic compounds like this often undergo electrophilic substitution, which is a common type of reaction .

Scientific Research Applications

Cyclization Processes and Synthetic Applications

One study demonstrated the use of related structures in Bu3SnH-mediated radical cyclizations, leading to the selective formation of 7-endo cyclization products. This method was applied to the concise construction of a cephalotaxine skeleton, showcasing the importance of the enamide's position in determining cyclization pathways (Taniguchi et al., 2005). Another study highlighted the KIO3‐catalyzed domino reaction of C−H sulfenylation and subsequent C−O bond formation, underlining the efficiency of using enaminones and thiophenols as starting materials for synthesizing 3‐sulfenylated chromones (Zhong et al., 2017).

Development of Catalytic and Stereoselective Methods

Research on N-sulfonyl-1,2,3-triazoles reacting with thioesters in the presence of a rhodium(II) catalyst produced β-sulfanyl enamides in a stereoselective manner. This method was successfully applied to ring-expansion reactions of thiolactones, leading to the formation of sulfur-containing lactams (Miura et al., 2015). Additionally, the development of l-Piperazine-2-carboxylic acid derived N-formamides as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines showcased the critical role of the arene sulfonyl group for achieving high enantioselectivity (Wang et al., 2006).

Functionalization and Difunctionalization Techniques

The iron-mediated vicinal difunctionalization of enamides with sulfinic acid salts and alcohols under mild conditions was another significant advancement, providing a method for the direct incorporation of sulfur dioxide into sulfonylated products. This technique opens new avenues for synthesizing biologically relevant β-amidosulfones (Kramer et al., 2019).

Molecular Imprinting and Polymer Synthesis

Furthermore, the synthesis of molecularly imprinted polymers (MIPs) using N-(2-arylethyl)-2-methylprop-2-enamides as versatile reagents for the formation of functionalized templates demonstrates the compound's utility in creating materials with high affinity towards specific biomolecules. This application signifies the potential of such enamides in targeted drug delivery and biosensing technologies (Sobiech et al., 2022).

properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c1-2-11(14)13-7-8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAAYVZEOYMJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide

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